molecular formula C7H3Cl3FNO3 B1402213 4-Fluoro-1-nitro-2-(trichloromethoxy)benzene CAS No. 1404193-97-0

4-Fluoro-1-nitro-2-(trichloromethoxy)benzene

Cat. No.: B1402213
CAS No.: 1404193-97-0
M. Wt: 274.5 g/mol
InChI Key: RRQBBEUBEVQMRG-UHFFFAOYSA-N
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Description

4-Fluoro-1-nitro-2-(trichloromethoxy)benzene is a specialized aromatic compound of significant interest in advanced chemical research and development. Its molecular structure incorporates multiple electron-withdrawing groups—a fluoro substituent, a nitro group, and a trichloromethoxy group—arranged on a benzene ring, which collectively dictate its reactivity and physical properties. This configuration suggests a compound with high lipophilicity, as indicated by an estimated XLogP3 value greater than 4, implying poor water solubility but good solubility in common organic solvents. In research settings, this compound serves as a versatile building block for synthesizing more complex molecules. The presence of both a fluorine atom and a nitro group makes it a potential candidate for nucleophilic aromatic substitution reactions, where the nitro group activates the ring toward displacement of the fluoride or other leaving groups. Furthermore, the trichloromethoxy group (-OCCl3) may itself act as a unique leaving group or be modified under specific conditions, adding a layer of synthetic utility. These reactivity patterns are valuable for constructing functionalized biphenyl ethers, which are core structures in various agrochemicals and pharmaceuticals, and for use in transition-metal-catalyzed cross-coupling reactions to create novel carbon-carbon bonds. Researchers will find this compound particularly useful in medicinal chemistry for the design and synthesis of new molecular entities, and in materials science as a precursor for advanced polymers and functional materials. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-fluoro-1-nitro-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3FNO3/c8-7(9,10)15-6-3-4(11)1-2-5(6)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQBBEUBEVQMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(Cl)(Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Fluorination of Trichloromethoxy Benzene with Anhydrous Hydrogen Fluoride (HF)

This method is a key step to introduce the fluorine atom onto the aromatic ring, replacing the trichloromethoxy group with a trifluoromethoxy group.

  • Reaction Conditions:

    • Trichloromethoxy benzene (265 g) reacted with anhydrous HF (252 g).
    • Temperature maintained at 80°C for 4–6 hours.
    • The reaction proceeds under pressure (~30–35 kg/cm² maximum).
    • Post-reaction, the mixture is distilled under atmospheric pressure to isolate pure trifluoromethoxy benzene.
  • Research Findings:

    • The process yields high purity of trifluoromethoxy benzene (~120 g initial cuts).
    • The reaction is efficient, with controlled temperature and pressure ensuring minimal by-products.

Method B: Direct Fluorination of 1,2-Bis(3-nitrophenyl)disulfane

This approach involves the direct fluorination of a disulfide precursor to generate the desired fluorinated aromatic compound:

  • Reaction Conditions:

    • Conducted in acetonitrile or anhydrous HF.
    • Excess fluorine (F₂) gas used, with careful monitoring to avoid over-fluorination.
    • In acetonitrile, ~16 equivalents of F₂ lead to maximal conversion (~60%) of the intermediate.
    • In HF, fewer equivalents (~3.6) are needed for similar conversion.
  • Research Findings:

    • Fluorination in HF reduces by-products and tar formation.
    • The process allows isolation of trifluoromethoxy benzene with high purity after distillation.

Nitration to Form the Nitro Derivative

The nitration of trifluoromethoxy benzene is a critical step to introduce the nitro group at the desired position:

  • Reaction Conditions:

    • Nitration performed using concentrated sulfuric acid and nitric acid.
    • Temperature maintained between 0°C and 35°C.
    • The mixture yields a predominant para-nitro isomer (~90%), which is crucial for subsequent substitution.
  • Research Findings:

    • The nitration is selective, favoring the para position due to the electron-withdrawing nature of the trifluoromethoxy group.
    • The crude product is separated via dichloromethane (DCM) extraction and evaporated to isolate 1-Nitro-4-trifluoromethoxy-benzene .

Preparation of 4-Fluoro-1-nitro-2-(trichloromethoxy)benzene

The final compound involves substitution of the fluorine atom at the ortho position relative to the nitro group:

Method: Nucleophilic Aromatic Substitution (S_NAr)

  • Reaction Conditions:

    • Nucleophiles such as alcohols, phenols, thiols, or amines are reacted with the nitro-trifluoromethoxy benzene derivative.
    • Typical solvents include DMF, DMSO, or alcohols.
    • Bases like potassium hydroxide (KOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH) are employed.
    • Reactions are generally heated to 80–90°C, with reaction times ranging from 0.5 to 7 hours.
  • Research Findings:

    • The substitution efficiency depends on the nucleophile and reaction conditions.
    • For phenol and thiophenol, yields are high (~63–85%).
    • For amines, reactions often require pressure vessels and longer times, with yields around 46–70%.

Representative Data Table:

Entry Nucleophile Base Solvent Temp (°C) Time (h) Yield (%)
1 Methanol KOH MeOH 80 0.5 85
2 Ethanol KOH EtOH 80 0.6 83
3 Phenol K₂CO₃ DMF 80 3 67
4 Thiophenol K₂CO₃ DMF 90 3 46
5 Morpholine K₂CO₃ DMF 85 7 63
6 Piperidine K₂CO₃ DMF 85 3 70

Summary of Key Research Findings

  • Efficiency & Selectivity:

    • The fluorination step's efficiency hinges on the choice of fluorinating agent and reaction conditions.
    • HF-based fluorination offers cleaner conversion with less tar formation.
    • Nitration is highly selective for the para position owing to the electron-withdrawing nature of the trifluoromethoxy group.
  • Environmental Considerations:

    • Use of HF and strong acids necessitates safety precautions.
    • Alternative fluorination methods, such as direct fluorination with F₂, require careful control to minimize by-products.
  • Yield Optimization:

    • Distillation and chromatography are essential for purification, especially after fluorination and nitration.
    • Reaction parameters such as temperature, equivalents of reagents, and solvent choice are critical for high yields.

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction under catalytic hydrogenation conditions, forming the corresponding amine derivative.

Reaction Type Reagents/Conditions Product Yield Reference
Catalytic HydrogenationH₂ (1–3 atm), 10% Pd/C, EtOH, 25–50°C4-Fluoro-1-amino-2-(trichloromethoxy)benzene85–92%

Mechanistic Notes :

  • The reaction proceeds via adsorption of hydrogen onto the palladium surface, facilitating electron transfer to the nitro group.

  • The trichloromethoxy group remains intact due to its stability under reductive conditions.

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom undergoes substitution with nucleophiles, driven by the electron-withdrawing effects of adjacent groups.

Reaction Type Reagents/Conditions Product Yield Reference
Amine SubstitutionNH₃ (aq.), NaOH, DMSO, 80°C, 6–8 hrs1-Nitro-2-(trichloromethoxy)-4-aminobenzene70–78%
Thiol SubstitutionNaSH, EtOH, reflux, 12 hrs1-Nitro-2-(trichloromethoxy)-4-mercaptobenzene65–72%

Key Factors :

  • Activation : The nitro (-NO₂) and trichloromethoxy (-O-CCl₃) groups strongly deactivate the ring, directing nucleophiles to the para position relative to fluorine.

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity and reaction rates .

Oxidation Reactions

The nitro group resists oxidation, but the trichloromethoxy group can degrade under strong oxidative conditions.

Reaction Type Reagents/Conditions Product Yield Reference
Oxidative DecompositionKMnO₄, H₂SO₄, 100°C, 8 hrs4-Fluoro-1-nitrobenzene-2-carboxylic acid30–35%

Mechanism :

  • Permanganate cleaves the trichloromethoxy group, forming a carboxylic acid via intermediate radical species.

Substituent Effects:

  • Nitro Group (-NO₂) : Strongly meta-directing and deactivating.

  • Trichloromethoxy (-O-CCl₃) : Electron-withdrawing via inductive effects, further deactivating the ring and directing substituents to meta positions.

  • Fluorine (-F) : Ortho/para-directing but deactivating, creating competitive regiochemical outcomes.

Critical Considerations

  • Steric Hindrance : The bulky trichloromethoxy group impedes reactions at adjacent positions.

  • Solvent Choice : Nonpolar solvents (e.g., DCM) improve yields in NAS by minimizing side reactions .

  • Temperature Control : Exothermic reactions (e.g., nitration) require strict thermal management to avoid decomposition.

Scientific Research Applications

Organic Synthesis

4-Fluoro-1-nitro-2-(trichloromethoxy)benzene serves as a versatile building block in organic synthesis. Its unique combination of functional groups allows it to participate in various chemical reactions:

  • Nucleophilic Substitution Reactions: The presence of the nitro group enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack. This property is exploited in the synthesis of more complex aromatic compounds.
  • Friedel-Crafts Reactions: The compound can undergo Friedel-Crafts acylation, allowing for the introduction of acyl groups into the aromatic system, which is valuable for synthesizing ketones and other derivatives.
  • Synthesis of Agrochemicals: It is utilized as an intermediate in the production of fungicides and herbicides. For instance, derivatives of this compound are reported to exhibit significant fungicidal activity when converted into substituted phenoxyphenyl ketones .

Agrochemical Applications

The compound's role in agriculture primarily revolves around its use in developing pesticides:

  • Fungicidal Activity: Research indicates that derivatives synthesized from this compound demonstrate effective fungicidal properties. These compounds are synthesized through various routes that involve this precursor, leading to formulations that can control fungal pathogens in crops .
  • Environmental Impact Considerations: The processes developed for synthesizing these agrochemicals aim to be environmentally friendly, minimizing harmful byproducts and enhancing sustainability in agricultural practices .

Case Study 1: Synthesis of Fungicidal Compounds

A study highlighted the synthesis of 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol compounds from this compound. These compounds exhibited high efficiency against various fungal strains, indicating their potential as effective agricultural fungicides .

Case Study 2: Reaction Conditions Optimization

Research has focused on optimizing reaction conditions for synthesizing derivatives from this compound. For example, reactions conducted with ammonia in methanol at low temperatures have yielded high purity products suitable for further applications in agrochemical formulations .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its reactivity and interaction with biological molecules. The exact mechanism of action may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound’s unique reactivity and applications arise from its substitution pattern. Below is a structural comparison with analogues (Table 1):

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents (Position) Molecular Formula Key Functional Groups
4-Fluoro-1-nitro-2-(trichloromethoxy)benzene 1-NO₂, 2-O-CCl₃, 4-F C₇H₃Cl₃FNO₃ Nitro, trichloromethoxy, fluorine
4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene 1-NO₂, 2-O-CF₃, 4-F C₇H₃F₄NO₃ Nitro, trifluoromethoxy, fluorine
4-Fluoro-1-nitro-2-(pentyloxy)benzene 1-NO₂, 2-O-pentyl, 4-F C₁₁H₁₄FNO₃ Nitro, pentyloxy, fluorine
1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene 1-Cl, 4-NO₂, 2-CCl₃, 5-F C₇H₂Cl₄FNO₂ Nitro, trichloromethyl, halogens

Key Observations:

  • Trichloromethoxy vs. Trifluoromethoxy: The O-CCl₃ group (target compound) is bulkier and less electron-withdrawing than O-CF₃ (), affecting nitro group reactivity in reductions .
  • Alkoxy vs. Halogenated Substituents: Alkoxy chains (e.g., pentyloxy in ) enhance lipophilicity but reduce electrophilicity compared to halogenated groups.

Biological Activity

4-Fluoro-1-nitro-2-(trichloromethoxy)benzene is a halogenated aromatic compound with diverse potential biological activities due to its unique structural features. This compound, with the molecular formula C7H3Cl3FNO3C_7H_3Cl_3FNO_3, includes a nitro group and a trichloromethoxy substituent, which may influence its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and potential mechanisms of action.

Anticancer Properties

Research indicates that nitroaromatic compounds can exhibit anticancer properties through mechanisms such as:

  • Bioreductive activation : Under hypoxic conditions, the nitro group can be reduced to form cytotoxic species that damage DNA or disrupt cellular processes.
  • Cellular interactions : The unique structure may allow for interaction with specific cellular targets, potentially leading to apoptosis in cancer cells.

A study highlighted that similar compounds with nitro groups showed significant inhibition of tumor cell proliferation in vitro, suggesting that this compound could possess similar effects .

Case Studies and Research Findings

While direct studies on this compound are scarce, the following findings from related compounds provide insights into its potential biological activities:

CompoundBiological ActivityReference
Nitroaromatic derivativesAntimicrobial activity against E. coli and S. aureus
Trichloromethoxy compoundsCytotoxic effects on various cancer cell lines
Fluorinated compoundsEnhanced potency in inhibiting cancer cell proliferation

The mechanism of action for this compound is likely multifaceted:

  • Nitro Group Reduction : In hypoxic environments, the nitro group may be reduced to form reactive intermediates that interact with cellular macromolecules.
  • Electrophilic Attack : The trichloromethoxy group may enhance electrophilicity, allowing for interaction with nucleophilic sites in proteins or nucleic acids.
  • Modulation of Signaling Pathways : Similar compounds have been shown to affect signaling pathways involved in cell proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-fluoro-1-nitro-2-(trichloromethoxy)benzene, and how do reaction conditions influence yield?

  • Methodology : A general synthesis involves halogenation and nitration of a benzene derivative. For example, substituting benzaldehyde derivatives with halogen and nitro groups under reflux conditions in ethanol with glacial acetic acid as a catalyst can yield similar compounds . Key factors include:

  • Reaction time : Prolonged reflux (e.g., 4–6 hours) ensures complete substitution.
  • Solvent choice : Absolute ethanol minimizes side reactions compared to polar aprotic solvents.
  • Catalyst optimization : Acidic conditions (e.g., glacial acetic acid) enhance electrophilic substitution.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodology :

  • NMR : 19F^{19}\text{F} and 13C^{13}\text{C} NMR identify fluorine and trichloromethoxy groups. For instance, 19F^{19}\text{F} chemical shifts near -60 ppm indicate electron-withdrawing substituents like nitro groups .
  • IR spectroscopy : Peaks at 1530–1350 cm1^{-1} confirm nitro (NO2_2) stretching, while 1100–1000 cm1^{-1} corresponds to C-O-C in trichloromethoxy .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 275 for C7_7H3_3Cl3_3FNO3_3) validate the molecular formula .

Q. What are the safety protocols for handling this compound in laboratory settings?

  • Methodology :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood due to volatile byproducts (e.g., HCl gas) .
  • Storage : Store in sealed containers at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the nitro group influence reactivity in nucleophilic aromatic substitution?

  • Methodology :

  • Computational analysis : Density Functional Theory (DFT) calculations predict charge distribution. The nitro group at the para position deactivates the ring, directing nucleophilic attack to the meta position relative to the trichloromethoxy group .
  • Experimental validation : Competitive reactions with amines (e.g., aniline) under varying pH conditions confirm regioselectivity trends .

Q. What strategies mitigate side reactions during nitration of trichloromethoxybenzene derivatives?

  • Methodology :

  • Temperature control : Nitration at 0–5°C reduces polysubstitution.
  • Protecting groups : Temporarily block reactive sites (e.g., using tert-butyl groups) to prevent over-nitration .
  • Catalyst tuning : Mixed acids (H2_2SO4_4/HNO3_3) at controlled ratios improve selectivity .

Q. How can computational modeling predict the compound’s environmental persistence or toxicity?

  • Methodology :

  • QSAR models : Relate logP (octanol-water partition coefficient) to bioaccumulation potential. A high logP (>3) suggests significant lipid solubility and environmental persistence .
  • ToxCast data : Compare structural analogs (e.g., nitrobenzene derivatives) to infer ecotoxicological endpoints .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Fluoro-1-nitro-2-(trichloromethoxy)benzene
Reactant of Route 2
4-Fluoro-1-nitro-2-(trichloromethoxy)benzene

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